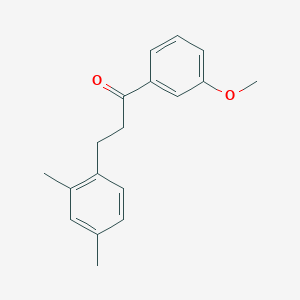
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases, which are typically generated through the condensation of an amine with a carbonyl compound. For instance, the synthesis of Schiff base ligands with dimethoxyphenyl and methoxyphenyl groups has been reported using spectroscopic techniques for characterization . Although the exact synthesis of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with dimethylphenyl and methoxy groups has been investigated using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a crystal . The presence of intramolecular hydrogen bonds and tautomeric equilibria has been studied, which can influence the stability and reactivity of the molecules .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone. However, the study of Schiff bases and related compounds can shed light on potential reactivity, such as tautomerism and the formation of intramolecular hydrogen bonds . These interactions can affect the chemical behavior of the compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using various spectroscopic methods, including FT-IR, UV-vis, and NMR spectroscopy . These techniques allow for the identification of functional groups, investigation of electronic transitions, and determination of molecular geometry. The vibrational frequencies and electronic properties of these compounds have been studied, which can be correlated with their reactivity and stability . Additionally, NMR spectroscopy has been used to make complete assignments for related compounds, which is crucial for understanding their chemical environment .
科学的研究の応用
Chemical Synthesis and Compound Formation
The compound has been a subject of study in chemical synthesis and formation of complex compounds. Kasturi and Damodaran (1969) reported the synthesis of 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone through the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid. This process demonstrates the compound's role in the formation of complex chemical structures (Kasturi & Damodaran, 1969).
Reaction Mechanisms and Synthesis Pathways
The compound has been involved in detailed reaction mechanisms and synthesis pathways. Nazarov and Zavyalov (1956) described the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1, 3-cyclohexanedione, showing complex reaction pathways leading to the formation of bicyclic triketones and corresponding enol acetates. This illustrates the compound's utility in understanding and designing complex organic synthesis pathways (Nazarov & Zavyalov, 1956).
Photoreactive Properties
The compound's derivatives have been studied for their photoreactive properties. Pelliccioli et al. (2001) investigated the photorelease of HCl from 2,5-dimethylphenacyl chloride and the formation of products through heterolytic elimination of chloride ion. This research highlights the compound's potential in photochemical reactions and its utility in studying reaction mechanisms under light exposure (Pelliccioli et al., 2001).
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBBNLKVYSSWLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644668 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone | |
CAS RN |
898793-61-8 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














